Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
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Description
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20Cl2N2O4S and its molecular weight is 455.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and piperidine moiety, suggest various biological activities that can be explored for therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C20H20Cl2N2O4S and a molecular weight of approximately 487.01 g/mol. The presence of the dichlorobenzamide group enhances its biological activity, while the thiophene and piperidine components contribute to its chemical reactivity and stability. The synthesis of this compound typically involves multiple steps, which can be optimized for improved yield and purity.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. A study investigated the in vitro antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives, structurally related to this compound, showed strong interactions with target proteins involved in bacterial resistance mechanisms, such as dihydrofolate reductase and gyrase B .
Binding Affinity Studies
Preliminary interaction studies suggest that this compound may bind effectively to specific receptors or proteins. Molecular docking studies revealed that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target proteins, which could explain its observed biological activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications in its structure can significantly alter its biological properties. For instance, variations in halogenation patterns or the introduction of different functional groups can lead to differences in binding affinity and biological efficacy.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-(3-chlorobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Similar thiophene and piperidine structure but with a single chlorine atom | Potentially different activity due to reduced halogenation |
Methyl 2-(adamantane-1-carboxamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Contains an adamantane moiety instead of a benzamide | Enhanced stability; altered pharmacokinetics |
Methyl 2-(4-fluorobenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | Fluorinated benzamide instead of dichlorinated | May exhibit altered electronic properties affecting receptor interactions |
Case Studies
A series of case studies have focused on the biological evaluation of thiophene derivatives similar to this compound. These studies have highlighted:
- Antifungal Activity : Compounds were tested against various fungal strains, showing promising results against Candida albicans due to strong binding interactions with dihydrofolate reductase .
- Anticancer Potential : Some derivatives demonstrated cytotoxic effects in breast cancer cell lines, indicating potential use in cancer therapy .
Properties
Molecular Formula |
C20H20Cl2N2O4S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H20Cl2N2O4S/c1-11-15(20(27)28-2)18(23-17(25)12-6-7-13(21)14(22)10-12)29-16(11)19(26)24-8-4-3-5-9-24/h6-7,10H,3-5,8-9H2,1-2H3,(H,23,25) |
InChI Key |
FRYFKIRMGWIETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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